3-[(2,4-Dichlorophenoxy)methyl]azetidine
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Overview
Description
3-[(2,4-Dichlorophenoxy)methyl]azetidine is a chemical compound that belongs to the class of azetidines It is characterized by the presence of a four-membered azetidine ring attached to a 2,4-dichlorophenoxy group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenoxy)methyl]azetidine typically involves the reaction of 2,4-dichlorophenol with an appropriate azetidine precursor. One common method is the nucleophilic substitution reaction where 2,4-dichlorophenol reacts with a halomethyl azetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenoxy)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include azetidine oxides or hydroxylated derivatives.
Reduction: Reduced products can be azetidine amines or alcohols.
Substitution: Substituted azetidines with various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenoxy)methyl]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,3-Dichlorophenoxy)methyl]azetidine
- 3-[(3,4-Dichlorophenoxy)methyl]azetidine
- 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole
Uniqueness
3-[(2,4-Dichlorophenoxy)methyl]azetidine is unique due to its specific substitution pattern on the phenoxy group and the presence of the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.
Properties
CAS No. |
1332301-48-0 |
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Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-1-2-10(9(12)3-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 |
InChI Key |
HCCDHHAKUSVQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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